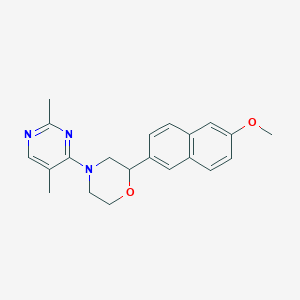
2,2-diphenyl-N-8-quinolinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-8-quinolinylacetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a versatile compound that has been used in a variety of research fields, including biochemistry, pharmacology, and materials science.
科学的研究の応用
2,2-diphenyl-N-8-quinolinylacetamide has been used in a variety of scientific research applications, including the study of protein-ligand interactions, the development of fluorescent probes, and the investigation of metal-ion sensing. This compound has also been used as a building block for the synthesis of more complex compounds.
作用機序
The mechanism of action of 2,2-diphenyl-N-8-quinolinylacetamide is not fully understood. However, it is believed that this compound acts as a chelator for metal ions, such as copper and zinc. This compound has been shown to bind to these metal ions with high affinity, leading to the formation of stable metal-2,2-diphenyl-N-8-quinolinylacetamide complexes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of metalloenzymes, such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have demonstrated that this compound can protect against oxidative stress and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using 2,2-diphenyl-N-8-quinolinylacetamide in lab experiments is its versatility. This compound can be used in a variety of research fields and can be easily synthesized in the laboratory. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, and caution should be exercised when working with this compound.
将来の方向性
There are many potential future directions for research on 2,2-diphenyl-N-8-quinolinylacetamide. One area of interest is the development of this compound-based fluorescent probes for metal-ion sensing. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with unique properties and potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a versatile compound that has many potential applications in scientific research. This compound can be easily synthesized in the laboratory and has been used in a variety of research fields, including biochemistry, pharmacology, and materials science. While the mechanism of action of this compound is not fully understood, it is believed to act as a chelator for metal ions. This compound has many potential advantages for lab experiments, including its versatility and low cost. However, caution should be exercised when working with this compound due to its potential toxicity. There are many potential future directions for research on this compound, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
合成法
2,2-diphenyl-N-8-quinolinylacetamide can be synthesized using various methods, including the reaction of 8-aminoquinoline with 2,2-diphenylacetic acid, or the reaction of 8-bromoquinoline with 2,2-diphenylacetonitrile. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment. The purity of the synthesized this compound can be improved using recrystallization techniques.
特性
IUPAC Name |
2,2-diphenyl-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(25-20-15-7-13-19-14-8-16-24-22(19)20)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,21H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQQJMRKUFBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5370934.png)
![N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide](/img/structure/B5370955.png)
![N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5370958.png)
![2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370974.png)
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-pyrrolidinol](/img/structure/B5370981.png)
![N-isobutyl-7-(3-pyridin-4-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5370986.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5371007.png)
![N'-{[5-(2-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5371016.png)
![7-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5371022.png)
![methyl 2-{[2-cyano-3-(4-hydroxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5371025.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5371029.png)

![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5371034.png)